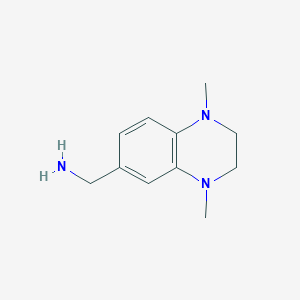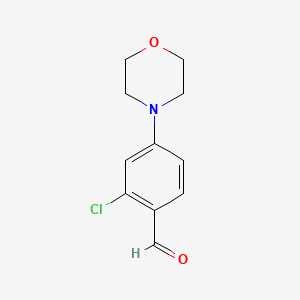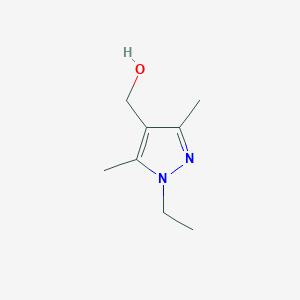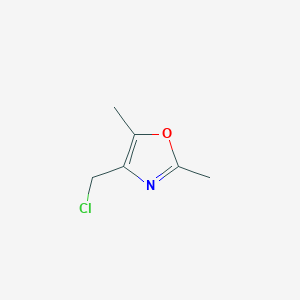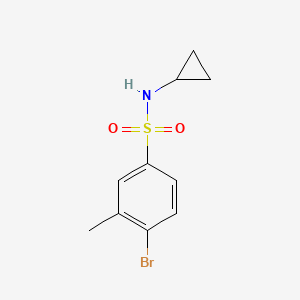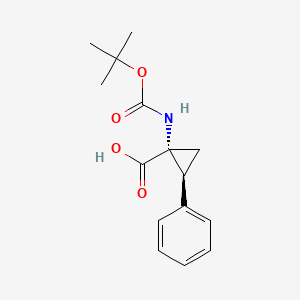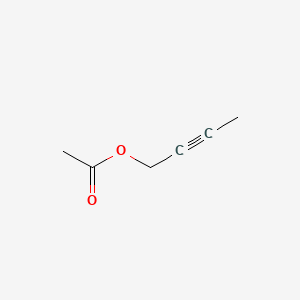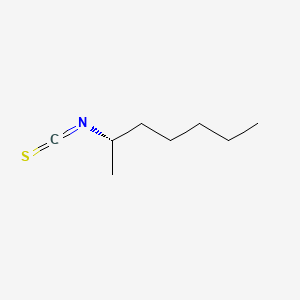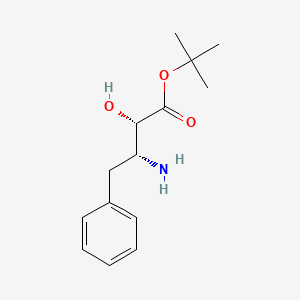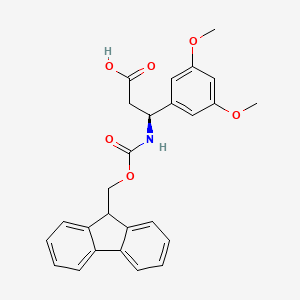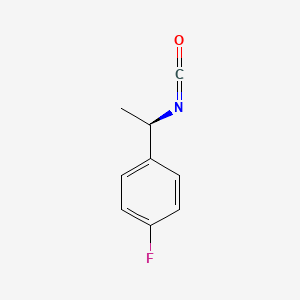
(R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate
描述
®-(+)-1-(4-Fluorophenyl)ethyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a chiral center bearing a 4-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate typically involves the reaction of ®-(+)-1-(4-Fluorophenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:
(R)−(+)−1−(4−Fluorophenyl)ethylamine+COCl2→(R)−(+)−1−(4−Fluorophenyl)ethylisocyanate+HCl
Industrial Production Methods: In industrial settings, the production of ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate may involve the use of safer phosgene substitutes such as triphosgene or diphosgene. These reagents offer a more controlled release of phosgene, reducing the risks associated with its handling.
化学反应分析
Types of Reactions: ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions to form the corresponding urea, carbamate, or thiocarbamate derivatives.
Substitution Reactions: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to introduce various functional groups onto the aromatic ring.
Major Products:
Ureas and Carbamates: Formed through nucleophilic addition reactions with amines and alcohols, respectively.
Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.
科学研究应用
®-(+)-1-(4-Fluorophenyl)ethyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate involves the reactivity of the isocyanate group towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the study of protein function.
相似化合物的比较
®-(+)-1-(4-Fluorophenyl)ethylamine: The precursor to the isocyanate, used in similar synthetic applications.
Phenyl isocyanate: A simpler isocyanate compound with similar reactivity but lacking the chiral center and fluorophenyl group.
4-Fluorophenyl isocyanate: Similar in structure but without the chiral center, used in the synthesis of fluorinated compounds.
Uniqueness: ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate is unique due to its chiral center and the presence of the fluorophenyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and the development of chiral pharmaceuticals.
属性
IUPAC Name |
1-fluoro-4-[(1R)-1-isocyanatoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHCZVYPBWOTTJ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426969 | |
| Record name | AG-G-96590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-73-7 | |
| Record name | 1-Fluoro-4-[(1R)-1-isocyanatoethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-G-96590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



